molecular formula C27H46O2 B11924289 4-Beta-Hydroxycholesterol

4-Beta-Hydroxycholesterol

Cat. No.: B11924289
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-UBUUKARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Beta-Hydroxycholesterol is an oxysterol, a derivative of cholesterol, formed by the action of cytochrome P450 3A4 enzymes. It is considered a biomarker for the activity of these enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Beta-Hydroxycholesterol can be synthesized through the hydroxylation of cholesterol. This process involves the use of cytochrome P450 3A4 enzymes, which catalyze the addition of a hydroxyl group at the beta position of the cholesterol molecule . The reaction typically requires specific conditions, including the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of bioreactors where cholesterol is exposed to cytochrome P450 3A4 enzymes under controlled conditions. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Beta-Hydroxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include other oxysterols, reduced cholesterol, and substituted cholesterol derivatives .

Scientific Research Applications

4-Beta-Hydroxycholesterol has several applications in scientific research:

Mechanism of Action

4-Beta-Hydroxycholesterol exerts its effects primarily through its interaction with liver X receptors, which are major regulators of lipid metabolism. It acts as a ligand for these receptors, modulating the expression of genes involved in cholesterol transport and metabolism. This interaction influences the efflux and influx of cholesterol in cells, thereby regulating cholesterol homeostasis .

Comparison with Similar Compounds

  • 25-Hydroxycholesterol
  • 27-Hydroxycholesterol

Comparison: 4-Beta-Hydroxycholesterol is unique in its specific formation through the action of cytochrome P450 3A4 enzymes, making it a reliable biomarker for the activity of these enzymes. In contrast, 25-Hydroxycholesterol and 27-Hydroxycholesterol are formed through different enzymatic pathways and have distinct roles in cholesterol metabolism .

Biological Activity

4-Beta-Hydroxycholesterol (4β-OHC) is a significant metabolite of cholesterol, primarily produced by the cytochrome P450 enzyme CYP3A4. It has garnered attention for its biological activities, particularly in relation to drug metabolism and potential implications in various health conditions. This article delves into the biological activity of 4β-OHC, highlighting its role as a biomarker for CYP3A activity, its physiological effects, and its implications in clinical settings.

Production and Metabolism

4β-OHC is synthesized in the liver through the oxidation of cholesterol, predominantly by CYP3A4, with minor contributions from CYP3A5 and CYP3A7. The metabolic pathway involves the conversion of cholesterol to 4β-OHC via hydroxylation at the beta position of the steroid backbone. This process is influenced by several factors including genetic polymorphisms in CYP enzymes and exposure to various drugs that can induce or inhibit CYP3A activity .

Role as a Biomarker

4β-OHC serves as a sensitive biomarker for assessing CYP3A activity. Its plasma levels increase significantly following the administration of CYP3A inducers such as rifampicin and carbamazepine. A recent physiologically based pharmacokinetic (PBPK) model demonstrated that 4β-OHC levels correlate well with CYP3A induction across different populations, including variations based on sex .

Table 1: Summary of 4β-OHC Levels in Response to CYP3A Induction

Inducer Baseline 4β-OHC (ng/mL) Post-Induction 4β-OHC (ng/mL) % Change
Rifampicin22.7 ± 6.725.0 ± 7.311.8 ± 22.4
Carbamazepine21.8 ± 9.530.8 ± 13.046.1 ± 28.9*
Other InducersVariesVariesVaries

*Statistically significant (p < 0.01).

Cardiovascular Risk

Emerging research suggests that elevated levels of 4β-OHC may be associated with increased cardiovascular risk, particularly in chronic coronary artery disease (CAD) patients. A study indicated that higher concentrations of this metabolite could serve as a novel sex-specific risk marker for cardiac death .

Drug Interactions

The relationship between drug metabolism and 4β-OHC levels is crucial for understanding drug interactions. Increased levels of this metabolite can indicate enhanced metabolism of co-administered drugs, which may lead to reduced therapeutic efficacy or increased toxicity .

Case Study: Drug Interaction with Midazolam

In clinical studies involving midazolam, a known substrate for CYP3A4, changes in plasma concentrations of both midazolam and 4β-OHC were observed after administration of new chemical entities (NCEs). This highlights the importance of monitoring 4β-OHC levels when evaluating potential drug-drug interactions .

Hepatic Function Assessment

The measurement of plasma 4β-OHC levels has been proposed as a non-invasive method to assess liver function and CYP3A activity in patients undergoing treatment with various medications . This could facilitate personalized medicine approaches by tailoring drug therapies based on individual metabolic profiles.

Research Findings

Several studies have validated the use of 4β-OHC as a biomarker for CYP3A activity:

  • Kasichayanula et al. (2014) demonstrated that plasma levels of 4β-OHC reflect CYP3A induction accurately across different ethnic groups.
  • Mao et al. (2017) provided insights into the stability and variability of 4β-OHC measurements in clinical settings, reinforcing its reliability as a biomarker.

Table 2: Research Findings on 4β-OHC as a Biomarker

Study Findings
Kasichayanula et al., 2014Validated correlation between plasma levels of 4β-OHC and CYP3A activity
Mao et al., 2017Assessed variability and stability of 4β-OHC measurements in clinical trials

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24?,25-,26-,27-/m1/s1

InChI Key

CZDKQKOAHAICSF-UBUUKARGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC([C@@H]4O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.